Alpelisib

PI3K isoform selectivity kinase inhibitor profiling target specificity

Alpelisib (BYL719, NVP-BYL719) is the only FDA-approved PI3Kα-selective inhibitor (p110α IC50=5 nM) with >50-fold selectivity over other class I PI3K isoforms (p110β/γ/δ IC50=250–1200 nM). This isoform selectivity is non-substitutable—pan-PI3K inhibitors (copanlisib) exhibit distinct toxicity profiles, while δ/γ-selective inhibitors (idelalisib, duvelisib) lack PI3Kα activity and are ineffective in PIK3CA-mutant solid tumors. Essential reference standard for PIK3CA companion diagnostic validation per SOLAR-1 and BYLieve trials. Procure ≥98% research-grade Alpelisib for preclinical studies of PI3Kα-mediated glucose homeostasis, insulin signaling, and dermatologic toxicity. Predictable on-target hyperglycemia and rash profile enables well-controlled pharmacology/toxicology experimental design.

Molecular Formula C19H22F3N5O2S
Molecular Weight 441.5 g/mol
CAS No. 1217486-61-7
Cat. No. B612111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlpelisib
CAS1217486-61-7
SynonymsBYL719;  BYL-719;  BYL 719;  Alpelisib
Molecular FormulaC19H22F3N5O2S
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F
InChIInChI=1S/C19H22F3N5O2S/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29)/t12-/m0/s1
InChIKeySTUWGJZDJHPWGZ-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alpelisib (BYL719, CAS 1217486-61-7) PI3Kα Inhibitor Technical and Procurement Reference


Alpelisib (BYL719, NVP-BYL719) is a potent, selective, and orally bioavailable small-molecule inhibitor of the class I phosphatidylinositol-3-kinase (PI3K) alpha catalytic subunit (p110α) [1]. It is a 2-aminothiazole derivative that acts as an orthosteric ATP-competitive kinase inhibitor, binding within the ATP pocket of PI3Kα and forming a critical hydrogen bond with the PI3Kα-specific residue Gln859 [2]. Alpelisib is an FDA-approved drug (brand name Piqray) indicated in combination with fulvestrant for the treatment of postmenopausal women, and men, with hormone receptor (HR)-positive, human epidermal growth factor receptor 2 (HER2)-negative, PIK3CA-mutated, advanced or metastatic breast cancer following progression on or after an endocrine-based regimen [3].

Why PI3K Inhibitors Are Not Interchangeable: The Case for Alpelisib-Specific Procurement


PI3K inhibitors exhibit profound differences in isoform selectivity profiles, which directly dictate their therapeutic window, clinical indication, and adverse event profile. Alpelisib is highly selective for the p110α isoform (IC50 = 5 nM) with >50-fold selectivity over p110β, p110γ, and p110δ . In contrast, pan-PI3K inhibitors like copanlisib potently inhibit all class I isoforms (IC50 values of 0.5–6.4 nM), leading to distinct and often more severe toxicity profiles that limit their use to hematologic malignancies [1]. Isoform-selective inhibitors targeting other subunits, such as the PI3Kδ inhibitor idelalisib (p110α IC50 = 820 nM) or the PI3Kδ/γ inhibitor duvelisib (p110α IC50 = 1602 nM), exhibit negligible activity against PI3Kα and are consequently ineffective in PIK3CA-mutant solid tumors [2]. Substitution of alpelisib with any other PI3K inhibitor, whether a pan-inhibitor or an inhibitor selective for a different isoform, will fundamentally alter target engagement, biological activity, and clinical outcomes. The quantitative evidence below establishes the specific, non-substitutable attributes of alpelisib.

Alpelisib Quantitative Differentiation Data for Scientific and Procurement Decision Support


PI3Kα Isoform Selectivity: Alpelisib vs. Pan-PI3K and Other Isoform-Selective Inhibitors

Alpelisib demonstrates potent and highly selective inhibition of the PI3Kα catalytic subunit (p110α) with an IC50 of 5 nM in cell-free assays, while exhibiting minimal activity against other class I PI3K isoforms . This selectivity profile stands in stark contrast to pan-PI3K inhibitors such as copanlisib, which potently inhibits all class I isoforms (p110α IC50 = 0.5 nM, p110β = 3.7 nM, p110γ = 6.4 nM, p110δ = 0.7 nM) [1]. Alpelisib also differs fundamentally from isoform-selective inhibitors targeting other subunits: idelalisib, a PI3Kδ-selective inhibitor, exhibits an IC50 for p110α of 820 nM (164-fold less potent than alpelisib), while duvelisib, a PI3Kδ/γ inhibitor, shows an IC50 for p110α of 1602 nM (320-fold less potent than alpelisib) [2].

PI3K isoform selectivity kinase inhibitor profiling target specificity

Clinical Efficacy in PIK3CA-Mutant Breast Cancer: Alpelisib + Fulvestrant vs. Fulvestrant Alone (SOLAR-1 Phase III Trial)

In the pivotal Phase III SOLAR-1 trial (NCT02437318), the addition of alpelisib to fulvestrant significantly improved progression-free survival (PFS) in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer [1]. Among the 341 patients with PIK3CA mutations, median PFS was 11.0 months in the alpelisib plus fulvestrant arm compared to 5.7 months in the placebo plus fulvestrant arm (hazard ratio [HR] = 0.65; 95% confidence interval [CI], 0.50–0.85; p < 0.001), representing a near-doubling of PFS [2]. The objective response rate (ORR) was 26.6% in the alpelisib arm versus 12.8% in the placebo arm [3]. Notably, no PFS benefit was observed in the PIK3CA wild-type cohort (HR = 0.85; 95% CI, 0.58–1.25), demonstrating that the efficacy of alpelisib is strictly dependent on the presence of a PIK3CA mutation [1].

breast cancer PIK3CA mutation progression-free survival clinical trial

Activity Against Wild-Type and Mutant PI3Kα: Alpelisib vs. Mutant-Selective Inhibitors

Alpelisib is an orthosteric kinase inhibitor that exhibits equivalent inhibitory activity against both wild-type (WT) and oncogenic mutant forms of PI3Kα [1]. It potently inhibits the two most common somatic PIK3CA mutations, H1047R and E545K, with IC50 values of approximately 4 nM [2]. This non-discriminatory WT/mutant activity profile contrasts with newer-generation mutant-selective PI3Kα inhibitors. For example, the investigational allosteric inhibitor tersolisib (STX-478) exhibits 14-fold selectivity for the PI3Kα H1047R mutant (IC50 = 9.4 nM) over wild-type PI3Kα (IC50 = 131 nM) . Similarly, inavolisib (GDC-0077), while an orthosteric inhibitor, demonstrates enhanced selectivity for mutant versus wild-type PI3Kα in cell-based assays and induces proteasome-dependent degradation of mutant PI3Kα protein while sparing wild-type protein [3].

PI3Kα mutant selectivity H1047R mutation E545K mutation orthosteric inhibitor

Cellular Potency and Isoform Selectivity: Alpelisib Inhibition of Akt Phosphorylation

In cell-based assays, alpelisib potently inhibits Akt phosphorylation in cells transformed with PI3Kα, with an IC50 of 74 ± 15 nM . Its inhibitory activity is significantly reduced in cells transformed with other PI3K isoforms: it exhibits ≥15-fold lower potency against PI3Kβ- or PI3Kδ-transformed cells compared to PI3Kα-transformed cells [1]. This cellular selectivity profile is more pronounced than that of beta-sparing inhibitors like taselisib (GDC-0032), which potently inhibits p110α (IC50 = 0.29 nM), p110δ (0.12 nM), and p110γ (0.97 nM) with only approximately 10-fold selectivity over p110β (IC50 = 9.1 nM) [2]. The greater cellular isoform selectivity of alpelisib translates to a more favorable therapeutic window in PI3Kα-dependent contexts.

cellular activity Akt phosphorylation isoform selectivity cell-based assay

Adverse Event Profile: Alpelisib vs. Capivasertib (AKT Inhibitor) and Pan-PI3K Inhibitors

The toxicity profile of alpelisib is characterized by on-target adverse effects related to wild-type PI3Kα inhibition, most notably hyperglycemia, rash, and diarrhea [1]. In the SOLAR-1 trial, grade 3–4 hyperglycemia occurred in 36.6% of patients receiving alpelisib plus fulvestrant, grade 3–4 rash in 9.9%, and grade 3 diarrhea in 6.7% [2]. This hyperglycemia rate is substantially higher than that observed with capivasertib, an AKT inhibitor that acts downstream of PI3K, which had a grade ≥3 hyperglycemia incidence of only 2.3% in the CAPITELLO-291 trial [3]. Conversely, alpelisib exhibits a more manageable toxicity profile than pan-PI3K inhibitors such as buparlisib, whose poor tolerability in clinical trials led to the discontinuation of further clinical development [4]. The toxicity profile of alpelisib is distinct and predictable, enabling proactive management strategies.

toxicity hyperglycemia rash adverse events tolerability

Post-CDK4/6 Inhibitor Efficacy: Alpelisib in the BYLieve Trial

The Phase II BYLieve trial (NCT03056755) evaluated the activity of alpelisib plus fulvestrant in patients with PIK3CA-mutated, HR+/HER2- advanced breast cancer who had progressed on prior CDK4/6 inhibitor therapy [1]. In Cohort A (patients who progressed on a CDK4/6 inhibitor plus an aromatase inhibitor), alpelisib plus fulvestrant achieved a median PFS of 7.3 months and a median overall survival (OS) of 17.3 months [2]. This evidence establishes that alpelisib retains clinically meaningful activity in the post-CDK4/6 inhibitor setting, a context in which alternative PI3K pathway inhibitors have not demonstrated equivalent efficacy.

CDK4/6 inhibitor endocrine therapy advanced breast cancer BYLieve trial

Defined Research and Procurement Application Scenarios for Alpelisib


Companion Diagnostic Validation and PIK3CA Mutation Testing

Alpelisib is the FDA-approved PI3Kα inhibitor for PIK3CA-mutant breast cancer, and its clinical use requires a validated PIK3CA mutation test [1]. For diagnostic developers and clinical laboratories validating PIK3CA mutation assays, alpelisib serves as the essential reference compound for establishing the clinical validity of companion diagnostic tests. The SOLAR-1 trial, which demonstrated that alpelisib efficacy is strictly limited to patients with PIK3CA-mutant tumors (HR 0.65 in mutant cohort vs. HR 0.85 in wild-type cohort) [2], provides the foundational evidence linking PIK3CA mutation status to alpelisib response. Procurement of pharmaceutical-grade alpelisib is required for assay development and validation studies that aim to replicate or build upon this established genotype-response relationship.

Combination Therapy Studies with Endocrine Agents and CDK4/6 Inhibitors

Alpelisib is indicated for use in combination with fulvestrant, and emerging evidence supports its activity in combination with CDK4/6 inhibitors [3]. The SOLAR-1 trial established the superiority of alpelisib plus fulvestrant over fulvestrant alone (median PFS 11.0 vs. 5.7 months; HR 0.65) [2], while the BYLieve trial demonstrated activity in the post-CDK4/6 inhibitor setting (median PFS 7.3 months) [4]. For researchers investigating combination strategies involving PI3K pathway inhibition, alpelisib is the appropriate PI3Kα inhibitor for use in combination with endocrine therapy and/or CDK4/6 inhibitors, as its clinical safety and efficacy profile in these combinations has been rigorously established in Phase II/III trials. Substitution with a pan-PI3K inhibitor or a mutant-selective PI3Kα inhibitor would introduce uncertainty regarding both efficacy and toxicity in these combination regimens.

Pharmacology and Toxicology Studies of On-Target PI3Kα Inhibition

Alpelisib induces a predictable on-target toxicity profile characterized by hyperglycemia, rash, and diarrhea, which are direct consequences of wild-type PI3Kα inhibition in metabolic and dermatologic tissues [5]. In SOLAR-1, grade 3–4 hyperglycemia occurred in 36.6% of patients [2]. This well-defined adverse event profile makes alpelisib an ideal tool compound for pharmacology and toxicology studies investigating the physiological consequences of PI3Kα inhibition, including studies of glucose homeostasis, insulin signaling, and dermatologic toxicity. Procurement of alpelisib for such studies is supported by extensive clinical safety data, enabling researchers to design experiments with a clear understanding of expected on-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alpelisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.